

Application Notes & Protocols for the Quantification of Antituberculosis Agent-10

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Compound of Interest		
Compound Name:	Antituberculosis agent-10	
Cat. No.:	B12363638	Get Quote

These application notes provide a comprehensive overview and detailed protocols for the analytical method development and validation for the quantification of a novel investigational drug, **Antituberculosis Agent-10**. The protocols are intended for researchers, scientists, and drug development professionals working on the discovery and development of new antituberculosis therapies.

Introduction

Antituberculosis Agent-10 is a promising new chemical entity with demonstrated potent activity against Mycobacterium tuberculosis. It has been shown to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[1] Effective preclinical and clinical development of this agent necessitates a robust and reliable analytical method for its quantification in various biological matrices. This document outlines a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of Antituberculosis Agent-10 in human serum, a common matrix for therapeutic drug monitoring.[2]

The methodology described herein is based on established principles for the analysis of small molecule antituberculosis drugs and provides a framework for adaptation to other biological matrices and preclinical species.[3][4]

Analytical Method: UHPLC-MS/MS



A sensitive and selective UHPLC-MS/MS method has been developed and validated for the quantification of **Antituberculosis Agent-10** in human serum. This method offers high throughput and accuracy, making it suitable for supporting pharmacokinetic studies and therapeutic drug monitoring.[2][5]

Principle

The method involves the extraction of **Antituberculosis Agent-10** and an internal standard (IS) from the serum matrix via protein precipitation.[2] The separated compounds are then detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Workflow

The overall experimental workflow for the quantification of **Antituberculosis Agent-10** is depicted below.



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Figure 1: Experimental workflow for the quantification of Antituberculosis Agent-10.

Detailed Protocols Materials and Reagents

- Antituberculosis Agent-10 reference standard
- Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)



- Formic acid (LC-MS grade)
- Ultrapure water
- Human serum (drug-free)

Instrumentation

- UHPLC system coupled with a triple quadrupole mass spectrometer
- Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 μm)

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare stock solutions of Antituberculosis Agent-10 and the IS in methanol.
- Working Standard Solutions: Prepare serial dilutions of the Antituberculosis Agent-10 stock solution with a 50:50 mixture of methanol and water to create calibration standards.
- Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in methanol.

Sample Preparation Protocol

- Pipette 50 μL of serum sample, calibration standard, or quality control sample into a microcentrifuge tube.
- Add 150 μL of the internal standard working solution (containing acetonitrile to precipitate proteins).
- · Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer 100 μL of the supernatant to an autosampler vial.
- Inject 5 μL into the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions



UHPLC Parameters

Parameter	Value
Column	C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Column Temperature	40 °C
Injection Volume	5 μL

MS/MS Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (Agent-10)	To be determined based on compound structure
MRM Transition (IS)	To be determined based on IS structure
Collision Energy	To be optimized
Source Temperature	150 °C
Desolvation Temperature	400 °C

Method Validation

The analytical method was validated according to regulatory guidelines to ensure its reliability for the intended application. The key validation parameters are summarized below.



Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of **Antituberculosis Agent-10** to the IS against the nominal concentration.

Parameter	Result
Calibration Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.995
Regression Model	Linear, weighted (1/x²)

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%Bias)
Low (3 ng/mL)	< 5%	< 6%	± 7%
Medium (100 ng/mL)	< 4%	< 5%	± 5%
High (800 ng/mL)	< 3%	< 4%	± 4%

Recovery and Matrix Effect

The extraction recovery of **Antituberculosis Agent-10** was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated by comparing the response of the analyte in post-extraction spiked serum to that in a neat solution.



QC Level	Mean Extraction Recovery (%)	Matrix Effect (%)
Low	92.5	95.1
High	94.1	96.3

Stability

The stability of **Antituberculosis Agent-10** was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Stability Condition	Duration	Result
Bench-top (Room Temp)	8 hours	Stable
Autosampler (10 °C)	24 hours	Stable
Freeze-Thaw (3 cycles)	-80 °C to Room Temp	Stable
Long-term (-80 °C)	90 days	Stable

Logical Relationship for Method Development

The logical progression from initial method development to full validation is a critical process to ensure a robust analytical method.



Method Development **MS** Parameter Tuning Chromatography Development Sample Preparation Optimization Method Validation Linearity & Range Precision & Accuracy Selectivity Stability Recovery & Matrix Effect Application Routine Sample Analysis

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